(Z)-9-Dodecenal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56219-03-5 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(Z)-dodec-9-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,12H,2,5-11H2,1H3/b4-3- |
InChI Key |
QGUDMPDYXLMJNK-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCCCCCCC=O |
Canonical SMILES |
CCC=CCCCCCCCC=O |
Origin of Product |
United States |
Natural Occurrence and Biological Identification
Discovery and Characterization in Specific Insect Species
Comprehensive research into the chemical ecology of the order Lepidoptera (moths and butterflies) has led to the identification of (Z)-9-Dodecenal as a component of the sex pheromone blends of several species. However, its presence and role can vary significantly among different species.
A thorough review of scientific literature did not yield specific information on the identification and characterization of this compound in Spodoptera assigna.
In the case of the soybean pod borer, Leguminivora glycinivorella, extensive studies have identified the primary component of its sex pheromone as (E,E)-8,10-dodecadienyl acetate (B1210297). aquariumofpacific.org While this compound has not been reported as a natural component of its pheromone gland extracts, research on synthetic analogues has demonstrated that a related compound, (Z)-9-tetradecenyl acetate, can act as a synergist, significantly enhancing the attractiveness of the primary pheromone to males. mdpi.com
For the millet stem borer, Coniesta ignefusalis, the female-produced sex pheromone has been identified as a blend of several compounds, none of which is this compound.
In many Lepidopteran species, sex pheromones are not single compounds but rather complex mixtures of several chemicals in precise ratios. The specific blend is crucial for species recognition and reproductive isolation. While this compound itself is not a major component in the studied examples for this article, related aldehydes and other derivatives often function as minor components that can significantly influence the behavior of the receiving insect. For instance, in some moth species, the addition of a minor component can dramatically increase the attractiveness of the primary pheromone or, conversely, act as an inhibitor for closely related species, thus preventing interbreeding. The precise role of each component is determined through detailed behavioral and electrophysiological studies.
Interactive Table: Pheromone Composition in Selected Lepidoptera
| Species | Compound | Role |
| Leguminivora glycinivorella | (E,E)-8,10-dodecadienyl acetate | Major |
| Dodecyl acetate | Minor | |
| (8E,10Z)-8,10-dodecadienyl acetate | Minor | |
| Coniesta ignefusalis | (Z)-7-dodecen-1-ol | Major |
| (Z)-5-decen-1-ol | Minor | |
| (Z)-7-dodecenal | Minor |
Occurrence in Other Organisms
While the most well-documented role of this compound is as an insect pheromone, research into the chemical signaling of other organisms has revealed the presence of structurally similar compounds.
A comprehensive search of scientific literature did not yield specific examples of this compound being involved in bacterial signaling. Bacteria are known to use a wide variety of small molecules, including fatty acid derivatives, for cell-to-cell communication (quorum sensing) to regulate processes such as biofilm formation and virulence factor production. bioone.orgnih.gov However, the specific role of dodecenals in these pathways is not currently established.
In the realm of avian chemical communication, there is growing evidence that birds use chemical signals for various purposes, including mate selection and defense. While this compound has not been specifically identified, related dodecenal isomers have been found in the feather odor of the crested auklet (Aethia cristatella). oup.comresearchgate.net This seabird emits a distinct citrus-like scent, and chemical analysis of its feathers has identified several volatile aldehydes, including (Z)-4-dodecenal and (Z)-6-dodecenal. oup.comresearchgate.net These compounds are thought to function as ectoparasite repellents and may also play a role in social signaling and mate choice. oup.com
Interactive Table: Dodecenal Isomers in Crested Auklet Feather Odor
| Compound | Isomer |
| (Z)-4-Dodecenal | Positional Isomer |
| (Z)-6-Dodecenal | Positional Isomer |
Biosynthesis Pathways and Molecular Mechanisms
Enzymatic Routes to (Z)-9-Dodecenal Production
The conversion of a common fatty acid into the specific C12 aldehyde, this compound, is accomplished through a cascade of enzymatic reactions. This pathway involves the selection of a precursor, modification of its carbon chain length, introduction of a specific double bond, and final functional group transformation.
The biosynthesis of most Type I moth pheromones, including this compound, originates from de novo fatty acid synthesis. mdpi.comfrontiersin.org The process starts in the cytosol with acetyl-CoA, which is converted into the C16 saturated fatty acid, palmitic acid (as palmitoyl-CoA), through the action of acetyl-CoA carboxylase and fatty acid synthase. researchgate.netcuni.cz
This C16 precursor is then tailored to the required C12 chain length through a process of limited, or controlled, chain-shortening. core.ac.uknih.gov This occurs via a modified β-oxidation pathway, which is thought to take place in peroxisomes. core.ac.ukoup.com Unlike mitochondrial β-oxidation which completely degrades fatty acids for energy, peroxisomal chain-shortening ceases after a specific number of cycles. To produce a C12 backbone from a C16 precursor, two successive cycles of β-oxidation are required, with each cycle removing a two-carbon unit. core.ac.ukslu.se This controlled process yields the dodecanoyl-CoA precursor necessary for the next steps.
A crucial step in the biosynthesis is the introduction of a double bond at a specific position and with a specific geometry, which is fundamental to the pheromone's biological activity. In the case of this compound, this is accomplished by a Δ9-desaturase enzyme. slu.se These enzymes are membrane-bound proteins located in the endoplasmic reticulum that catalyze the formation of a cis (Z) double bond between the 9th and 10th carbons of the fatty acyl chain. researchgate.net
The substrate specificity of desaturases is a key determinant of the final pheromone product. While many Δ9-desaturases preferentially act on C16 or C18 acyl chains, specific desaturases involved in pheromone biosynthesis have evolved to act on shorter chains. plos.orgscielo.brnih.gov Research has shown that different desaturase enzymes exhibit distinct specificities for both the chain length of the fatty acid substrate and the position of the double bond they create. plos.org For the synthesis of this compound, a Δ9-desaturase acts on the C12 (dodecanoyl) precursor to produce (Z)-9-dodecenoyl-CoA. slu.seresearchgate.net
| Enzyme Family | Substrate (Example) | Product (Example) | Function in this compound Biosynthesis |
| Δ9-Desaturase | Dodecanoyl-CoA | (Z)-9-Dodecenoyl-CoA | Creates the characteristic C9-C10 double bond with Z configuration. |
| Fatty-Acyl Reductase (FAR) | (Z)-9-Dodecenoyl-CoA | (Z)-9-Dodecenol | Reduces the fatty acyl precursor to the corresponding alcohol. frontiersin.orgpnas.org |
| Alcohol Oxidase (AO) | (Z)-9-Dodecenol | This compound | Oxidizes the terminal alcohol group to form the final aldehyde pheromone. mdpi.com |
The final steps of the pathway convert the (Z)-9-dodecenoyl-CoA intermediate into the active aldehyde pheromone. This involves a two-step reduction and oxidation process, replacing the originally proposed but biochemically inaccurate role of an aldehyde decarbonylase for aldehyde formation.
First, the fatty acyl precursor is converted to its corresponding alcohol by a pheromone gland-specific fatty-acyl reductase (pgFAR). frontiersin.orgpnas.org These enzymes catalyze the four-electron reduction of the fatty acyl-CoA to a primary alcohol, in this case, (Z)-9-dodecenol. pnas.org The substrate specificity of the FAR is another critical control point that ensures the correct precursor is selected for conversion, which is vital for maintaining the specific blend of pheromone components. nih.govpnas.organnualreviews.org
In the final step, the newly formed (Z)-9-dodecenol is oxidized to the aldehyde, this compound. This reaction is catalyzed by an alcohol oxidase (AO) or a similar alcohol dehydrogenase. mdpi.comfrontiersin.org These enzymes are responsible for the formation of the aldehyde functional group, completing the biosynthesis of the active pheromone molecule. mdpi.com
Genetic Regulation of Biosynthetic Enzymes
The production of this compound is not continuous but is instead under precise genetic and hormonal control to ensure it occurs at the appropriate time for mating. researchgate.netannualreviews.org This regulation primarily happens at the level of gene transcription for the key biosynthetic enzymes.
The expression of desaturase and reductase genes is often highly specific to the pheromone gland and is temporally regulated to coincide with sexual maturity and calling behavior. oup.com A primary hormonal trigger in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . mdpi.comresearchgate.net Released from the subesophageal ganglion, PBAN travels through the hemolymph and binds to its receptor on pheromone gland cells. This binding initiates a signal transduction cascade that upregulates the entire biosynthetic pathway, from the initial enzymes like acetyl-CoA carboxylase to the terminal modification enzymes. researchgate.net
Furthermore, the evolution of new pheromone blends is often driven by changes in the regulation of these enzyme-encoding genes. oup.com Studies have shown that transcription factors, including both activators and repressors, control the expression levels of different desaturase genes. annualreviews.orgoup.com Subtle changes in the activity of these regulatory elements can alter the relative abundance of specific enzymes, leading to shifts in the final pheromone composition and contributing to the divergence of species. oup.com
Compartmentalization of Biosynthetic Processes within Organisms
The biosynthesis of this compound is a highly organized process, with different stages segregated into specific subcellular compartments to maximize efficiency and prevent interference from competing metabolic pathways. researchgate.net
Cytosol: De novo synthesis of the initial C16 fatty acid precursor (palmitic acid) from acetyl-CoA occurs in the cytosol. cuni.cz
Peroxisomes: The crucial chain-shortening of the C16 precursor to the C12 length is believed to happen in peroxisomes. core.ac.ukoup.com Compartmentalizing this limited β-oxidation here prevents the fatty acid from entering the mitochondria, where it would be completely broken down for energy. acs.org
Endoplasmic Reticulum (ER): The key enzymes responsible for tailoring the molecule—the Δ9-desaturases and the fatty-acyl reductases (FARs)—are embedded within the membrane of the endoplasmic reticulum. researchgate.netfrontiersin.org This localization creates a centralized hub for the critical modification steps.
Final Oxidation: The final oxidation of the alcohol to the aldehyde may occur within the ER, in the cytoplasm, or even in the cuticle as the pheromone is transported out of the cell for release. mdpi.com
This intricate compartmentalization ensures that precursors are channeled efficiently through the pathway, isolating the synthesis of this vital chemical signal from general cellular metabolism. researchgate.net
Chemical Synthesis Methodologies
Stereoselective Approaches for (Z)-9-Dodecenal Synthesis
The synthesis of this compound with a high degree of stereoselectivity is paramount to ensure its biological efficacy. Several synthetic strategies have been developed to favor the formation of the desired Z-isomer over its E-counterpart.
Wittig Reaction Derivatives
The Wittig reaction is a cornerstone in the synthesis of alkenes, offering a reliable method for forming carbon-carbon double bonds. mnstate.edu For the synthesis of this compound, non-stabilized ylides are particularly effective, as they generally lead to the (Z)-alkene product with moderate to high selectivity. wikipedia.org The reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. lscollege.ac.in
Under lithium salt-free conditions, the Wittig reaction is known to exhibit significant Z-selectivity. mdpi.com The stereochemical outcome is largely determined by the kinetic control of the reaction, where the formation of a cis-oxaphosphetane intermediate is favored, leading to the Z-alkene. pitt.edunih.gov The use of specific solvents and the nature of the substituents on the phosphonium (B103445) ylide can further influence the E/Z ratio of the product. wikipedia.orgrsc.org For instance, performing the reaction in dimethylformamide in the presence of lithium iodide can result in almost exclusively the Z-isomer. wikipedia.org
A common approach for synthesizing this compound via the Wittig reaction involves the reaction of a phosphonium ylide with an appropriate aldehyde. The choice of a non-stabilized ylide, typically one with an alkyl substituent, is crucial for achieving the desired Z-configuration. wikipedia.orgmdpi.com
Catalytic Coupling Reactions (e.g., Li2CuCl4-catalyzed reactions)
Catalytic coupling reactions provide an alternative and effective route for the synthesis of (Z)-alkenes. Among these, reactions catalyzed by lithium tetrachlorocuprate (Li2CuCl4) have shown promise. These reactions often involve the coupling of a Grignard reagent with an appropriate alkyl halide. nih.gov This methodology has been successfully applied to the synthesis of various (Z)-9-alkenes. nih.gov
Copper-catalyzed allylic alkylation of Grignard reagents with allylic gem-dichlorides can produce chiral Z-vinyl chlorides with high regio- and enantioselectivity. organic-chemistry.org These vinyl chlorides can then be used in subsequent reactions, such as Suzuki cross-coupling, to yield optically active Z-alkenes. organic-chemistry.org The presence of certain additives, like N-methyl-2-pyrrolidone (NMP), can enhance the yield and chemoselectivity of copper-catalyzed alkylations of organomagnesium reagents. researchgate.net
Advanced Olefin Metathesis Techniques (e.g., Z-selective cross-metathesis)
Olefin metathesis has emerged as a powerful tool for the synthesis of carbon-carbon double bonds, and recent advancements have led to the development of highly Z-selective catalysts. rsc.orgacs.org Both molybdenum- and ruthenium-based catalysts have been engineered to favor the formation of the less stable Z-isomer. nih.govacs.org
Molybdenum monoaryloxide chloride (MAC) complexes, for example, can catalyze cross-metathesis reactions to produce Z-alkenes with high selectivity. nih.govlookchem.com Similarly, ruthenium-based catalysts containing chelating N-heterocyclic carbene (NHC) ligands have demonstrated excellent Z-selectivity in cross-metathesis reactions. rsc.orgacs.org These catalysts have been successfully employed in the synthesis of various natural products and biologically active molecules containing Z-alkene moieties. acs.orgnih.gov The choice of catalyst and reaction conditions is critical for achieving high yields and stereoselectivity. nih.govnih.gov
Strategies for Achieving High Isomeric Purity
Achieving high isomeric purity is a critical challenge in the synthesis of this compound. The presence of the E-isomer can significantly reduce the biological activity of the pheromone. Therefore, in addition to stereoselective synthesis, effective purification methods are essential.
Synthetic methods themselves are the first line of defense in achieving high purity. For instance, the Schlosser modification of the Wittig reaction can be used to favor the E-isomer, which, while not the desired product, highlights the tunability of the reaction. wikipedia.org For Z-selectivity, as mentioned, salt-free Wittig conditions are preferred. mdpi.com
Post-synthesis purification techniques are often necessary to remove any remaining E-isomer. Traditional methods like fractional distillation can be employed, but their effectiveness is sometimes limited due to the close boiling points of the isomers. google.com Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are generally more effective for separating stereoisomers. Specialized techniques, such as using an ion exchange medium with silver or copper ions, have also been developed for the separation of E and Z isomers of alkene alcohols and their derivatives. google.comgoogle.com In some cases, selective ethenolysis of the undesired Z-isomer using specific molybdenum catalysts can be used to isolate the pure E-olefin from a mixture, a principle that could potentially be adapted for the purification of Z-isomers. thieme-connect.com
Scale-up Considerations for Laboratory and Industrial Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges. These include cost-effectiveness, safety, and maintaining high isomeric purity on a larger scale. numberanalytics.com
For Wittig reactions, the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct can be problematic for large-scale purification. rsc.org The use of more soluble phosphines, like trimethylphosphine, can simplify the workup process as the resulting oxide is water-soluble. illinois.edu Careful control of reaction temperature and concentration is also crucial to manage reaction rates and prevent runaway reactions. illinois.edu
The scale-up of olefin metathesis reactions also requires careful consideration. Catalyst loading, solvent choice, and the removal of byproducts like ethylene (B1197577) are important factors. sigmaaldrich.com While the cost of ruthenium and molybdenum catalysts can be a concern, their high efficiency (low catalyst loadings) can make them economically viable for the production of high-value chemicals like pheromones. academie-sciences.fr The removal of residual metal catalysts from the final product is another critical aspect that needs to be addressed during scale-up. acs.org
In recent years, biotechnological approaches, such as yeast fermentation, are being explored as a sustainable and potentially cost-effective alternative to traditional chemical synthesis for the production of insect pheromones. openaccessgovernment.orgera-learn.euainia.com These methods have the potential to produce pheromones at an industrial scale, which could significantly impact their use in agriculture for pest control. openaccessgovernment.orgresearchgate.net
Biological and Ecological Functions
Role in Intraspecific Communication of Insects
(Z)-9-Dodecenal is a critical component of the pheromone blends of several insect species, mediating interactions between individuals of the same species. Its primary functions include attracting mates and influencing courtship and mating success.
In many moth species, this compound is a key sex pheromone component released by females to attract males. For instance, in the nettle caterpillar, Setora nitens, this compound is one of the primary components of the female's sex pheromone blend that attracts males for mating. researchgate.net While other compounds are also present in the pheromone gland, field experiments have shown that a 1:1 mixture of this compound and (Z)-9,11-dodecadienal is effective in attracting male S. nitens. researchgate.net
The courtship process in insects is often a complex ritual involving a series of chemical and behavioral cues. ontosight.airesearchgate.net In Drosophila melanogaster, while not involving this compound, the male's courtship behavior is a well-studied example of such complexity, involving olfactory and gustatory signals. rcannon992.comelifesciences.org The male detects pheromones on the female's cuticle, which influences his decision to initiate courtship, a sequence that includes wing vibrations to produce a species-specific song. ontosight.airesearchgate.netrcannon992.com The female, in turn, assesses these signals to determine the male's suitability. rcannon992.com This highlights the general importance of specific chemical cues in initiating and guiding the intricate steps of courtship.
The presence and specific ratio of this compound in a pheromone blend can significantly impact mating success. The correct blend of pheromone components is often necessary to elicit the full sequence of mating behaviors from the male, leading to successful copulation. For example, in some moth species, while a single component might be attractive, the full courtship and mating sequence may require the presence of minor components in the blend. The modulation of mating success is also observed in the context of pheromone antagonists, where certain compounds can reduce the attractiveness of the primary pheromone blend, thereby regulating mating times and ensuring maximal reproductive output. researchgate.net
In the case of the moth Helicoverpa armigera, while the primary pheromone components are (Z)-11-hexadecenal and (Z)-9-hexadecenal, the addition of other compounds can either enhance or reduce attraction, thereby modulating mating success. researchgate.net This demonstrates the fine-tuning of chemical communication systems to optimize reproductive strategies.
Pheromone blends are often highly species-specific, a crucial factor in preventing interbreeding between closely related species that may inhabit the same geographical area. nih.govnih.gov The specificity of these blends is typically achieved through a unique combination of chemical compounds and their precise ratios. nih.gov
For example, in the moth genus Adoxophyes, different species produce mixtures of (Z)-9-tetradecenyl acetate (B1210297) and (Z)-11-tetradecenyl acetate in distinct ratios, which helps maintain reproductive isolation. nih.gov Similarly, two sympatric Spodoptera species, S. exigua and S. litura, utilize a common pheromone component but also have species-specific compounds in their blends that prevent cross-attraction. nih.gov
In the case of the nettle caterpillars Setora nitens and Setora assigna, which are sympatric species, they utilize isomeric differences in their pheromone blends to ensure reproductive isolation. S. nitens uses a blend of this compound and (Z)-9,11-dodecadienal, while S. assigna uses the (E)-isomers of these compounds. researchgate.netuliege.be This subtle difference in the chemical structure of the pheromone components is sufficient to maintain species boundaries.
Table 1: Examples of Insect Species Utilizing Dodecenal Isomers in Pheromone Blends
| Species | Compound(s) | Function |
| Setora nitens | This compound, (Z)-9,11-Dodecadienal | Male Attraction researchgate.net |
| Setora assigna | (E)-9-Dodecenal, (E)-9,11-Dodecadienal | Male Attraction uliege.be |
| Anthonomus eugenii | (Z)-2-(3,3-dimethylcyclohexylidene) acetaldehyde (B116499) and other compounds | Aggregation Pheromone mdpi.comnih.gov |
| Aethia cristatella | (Z)-4-Dodecenal, (Z)-6-Dodecenal | Odorant, Potential Chemical Defense myspecies.info |
Interspecific Chemical Signaling (e.g., related dodecenals in other species)
While pheromones are primarily for intraspecific communication, the chemical signals of one species can sometimes be detected and interpreted by another. This is particularly relevant in the context of predator-prey interactions or competition between species.
For instance, the pepper weevil, Anthonomus eugenii, produces an aggregation pheromone containing several compounds, including aldehydes, that attracts both males and females. mdpi.comnih.govuoguelph.ca Interestingly, the pheromone blend of the pepper weevil is similar to that of the boll weevil, Anthonomus grandis, which can lead to interspecific attraction. up.ac.za
In a different context, the bacterium Dinoroseobacter shibae produces (Z)-5-dodecenal, which is transported in outer membrane vesicles and exhibits quorum sensing inhibitory activity. frontiersin.org This suggests a role for dodecenals in inter-bacterial communication and competition.
Furthermore, in some avian species like the crested auklet (Aethia cristatella), aldehydes, including dodecenals, are part of their plumage odor. researchgate.netresearchgate.netdoingsts.com These compounds may serve as a form of chemical defense against ectoparasites and could also play a role in interspecific signaling, as the composition of these odorants can differ between related auklet species. myspecies.info
Neuroethological and Physiological Responses in Target Organisms
The perception of this compound and other semiochemicals by an organism involves a series of intricate neurophysiological processes, beginning with the detection of the molecule by specialized receptors.
In insects, the detection of pheromones like this compound begins in the antennae, which are covered in sensory hairs called sensilla. rcannon992.com Within these sensilla are olfactory receptor neurons (ORNs) that express specific odorant receptors (ORs). nih.govfrontiersin.orgresearchgate.net
When a molecule of this compound enters the sensillum, it binds to an OR on the surface of an ORN. This binding event triggers a conformational change in the receptor, which in turn activates an associated G-protein (often Gαolf). frontiersin.orggenome.jpnih.gov The activated G-protein then initiates a signal transduction cascade, typically involving the enzyme adenylyl cyclase, which leads to an increase in the intracellular concentration of cyclic AMP (cAMP). nih.govgenome.jpnih.gov
This rise in cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of cations (such as Na+ and Ca2+) into the neuron. genome.jpnih.govbiorxiv.org The influx of positive ions depolarizes the ORN, generating a receptor potential. This electrical signal is then transmitted along the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as flight towards the pheromone source. nih.gov The signal can be amplified by the opening of Ca2+-activated Cl- channels. nih.govbiorxiv.org
Electroantennography (EAG) Response Profiling
Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to olfactory stimuli. This method is instrumental in identifying which volatile compounds are biologically active for a particular insect species. For this compound, EAG studies have been crucial in establishing its role as a semiochemical, often as a component of a sex pheromone blend, for various insect species.
In studies involving the nettle caterpillar, Setora nitens, gas chromatography coupled with electroantennographic detection (GC-EAD) revealed that this compound was one of four compounds in the female pheromone gland extracts that consistently elicited a response from male antennae. researchgate.net The other active compounds were identified as (Z)-9,11-dodecadienal, (Z)-9-dodecenol, and (Z)-9,11-dodecadienol. researchgate.net Similarly, for a related species, Setothosea asigna, this compound was also identified as an EAG-active component of the female sex pheromone. researchgate.net
Research on the millet stem borer, Coniesta ignefusalis, also utilized GC-EAG to analyze ovipositor washings from virgin females. While (Z)-7-dodecenal was identified as an EAG-active compound, this study highlights the specificity of EAG responses among different isomers. scispace.com The antennae of insects are often finely tuned to specific isomers of a compound, and EAG is a powerful tool for differentiating these responses. For instance, systematic examinations of EAG response profiles across different insect species, such as Drosophila melanogaster, Heliothis virescens, and Helicoverpa zea, have demonstrated species-specific response spectra to a variety of volatile compounds. nih.govpsu.edu This specificity is foundational to the chemical communication systems that mediate behaviors like mate-finding.
The sensitivity of the EAG technique allows for the detection of responses to even minute quantities of a compound. In the case of Coniesta ignefusalis, a significant EAG response was recorded for (Z)-7-dodecenal at a level of 2 nanograms at the antenna. scispace.com This high sensitivity underscores the potent nature of this compound and related compounds as insect semiochemicals.
Furthermore, EAG responses can vary based on the entire blend of compounds present. The response to a single compound like this compound might be modulated by the presence of other synergistic or antagonistic compounds in the pheromone mixture. scispace.com This emphasizes the importance of studying the full profile of EAG-active compounds to understand the complete picture of an insect's chemical communication.
The following table summarizes the EAG response of selected insect species to this compound and related compounds.
| Insect Species | Compound(s) Eliciting EAG Response | Research Focus |
| Setora nitens (Nettle caterpillar) | This compound, (Z)-9,11-Dodecadienal, (Z)-9-Dodecenol, (Z)-9,11-Dodecadienol | Identification of sex pheromone components. researchgate.net |
| Setothosea asigna | This compound, (E)-9-Dodecenal, (E)-9,11-Dodecadienal | Identification of female sex pheromone components. researchgate.net |
| Coniesta ignefusalis (Millet stem borer) | (Z)-7-Dodecenal, (Z)-5-Decen-1-ol, (Z)-7-Dodecen-1-ol, (Z)-7-Dodecenyl acetate, (Z)-9-Tetradecen-1-ol | Analysis of female sex pheromone components. scispace.com |
| Clusia aff. sellowiana pollinating cockroaches | (Z)-5-Dodecenal and other floral volatiles | Investigation of pollinator attraction to floral scents. oup.com |
Behavioral Bioassay Responses (e.g., flight tunnel assays, trap captures)
Behavioral bioassays are critical for determining the functional significance of a chemical compound in an insect's life. These assays, which include flight tunnel experiments and field trapping, move beyond the physiological response measured by EAG to observe the whole-organism behavioral reaction to a chemical stimulus. For this compound, such studies have confirmed its role as a potent attractant and a key component of sex pheromones for several insect species.
In the case of the nettle caterpillar, Setora nitens, while four compounds including this compound were found to be electrophysiologically active, subsequent field trapping experiments revealed that only a 1:1 mixture of this compound and (Z)-9,11-dodecadienal was effective in attracting and capturing male moths. researchgate.net The addition of the corresponding alcohols, which were also EAG-active, did not enhance the attractiveness of the aldehyde mixture. researchgate.net This demonstrates that not all EAG-active compounds necessarily elicit a behavioral response and highlights the importance of behavioral assays in identifying the essential components of a pheromone blend. Similarly, for the related species Setothosea asigna, a blend of this compound and (Z)-9,11-dodecadienal was also found to be an effective attractant in field trapping experiments. researchgate.netuliege.be
Flight tunnel assays provide a more controlled environment to observe the nuanced behaviors of insects in response to a pheromone plume. These studies can dissect the sequence of behaviors from initial activation and upwind flight to landing at the source. For instance, research on Agrotis segetum involved wind tunnel experiments to test different blends of synthetic pheromone components. researchgate.net While this study did not focus on this compound, it exemplifies the methodology used to assess the behavioral effects of individual components and their combinations. Such assays have been instrumental in understanding the specific roles of different pheromone components, including attractants that initiate flight and arrestants that cause the insect to land.
Field trapping studies are the ultimate test of a pheromone's effectiveness for practical applications such as population monitoring or mating disruption. In a study on the soybean pod borer, Leguminivora glycinivorella, various compounds were tested for their ability to attract males. While the primary pheromone component was (E,E)-8,10-dodecadienyl acetate, the addition of other compounds, including aldehydes, was found to have a synergistic effect on trap catches. nih.govnih.gov This underscores that the behavioral response to a pheromone is often dependent on the precise ratio of its components.
The table below presents a summary of behavioral bioassay findings for this compound and related compounds in various insect species.
| Insect Species | Bioassay Type | Key Findings |
| Setora nitens (Nettle caterpillar) | Field trapping | A 1:1 mixture of this compound and (Z)-9,11-dodecadienal was attractive to males; addition of corresponding alcohols did not enhance attraction. researchgate.netresearchgate.net |
| Setothosea asigna | Field trapping | A blend of this compound and (E)-9,11-dodecadienal was effective in trapping males. researchgate.net |
| Leguminivora glycinivorella (Soybean pod borer) | Field trapping | Binary mixtures of the main pheromone with other compounds, including aldehydes, significantly increased trap catches. nih.govnih.gov |
| Spodoptera frugiperda (Fall armyworm) | Flight tunnel | Behavioral responses to combinations of compounds identified from the female sex pheromone gland were evaluated. google.com |
| Conogethes pluto | Trap capture | The quality of the pheromone blend significantly affected the number of males caught in traps. researchgate.net |
Structure Activity Relationship Sar Studies
Impact of Olefin Bond Position and Configuration on Biological Activity
The location and geometric isomerism of the carbon-carbon double bond are fundamental determinants of biological activity in unsaturated aldehydes like (Z)-9-dodecenal.
Research across various insect species, particularly moths, demonstrates that even slight shifts in the double bond's position within the 12-carbon chain can lead to a significant loss of biological activity. Electroantennogram (EAG) studies, which measure the electrical response of an insect's antenna to a chemical stimulus, consistently show that the receptor systems are finely tuned to a specific isomer.
In many noctuid moths, moving a double bond just one carbon away from the optimal position can reduce EAG responses by a factor of 1.8 to 56. researchgate.net Further changes in the bond's location result in an even greater reduction in activity. researchgate.net For instance, while this compound is a key pheromone component for certain species, its positional isomers often elicit much weaker or no response.
In field studies of the nettle caterpillar, Setora nitens, a combination of this compound and (Z)-9,11-dodecadienal was found to be attractive to males. researchgate.netuliege.be However, its geometric isomer, (E)-9-dodecenal, is a primary pheromone component for a related species, Setora assigna, highlighting how a change from Z (cis) to E (trans) configuration is a critical factor for species-specific signaling. uliege.be Similarly, other dodecenal isomers like (Z)-7-dodecenal, a component of the millet stem borer (Coniesta ignefusalis) pheromone, and (Z)-4-dodecenal have distinct biological roles, reinforcing the principle of high structural specificity in pheromone reception. scispace.com
Table 1: Comparative Activity of Dodecenal Isomers
| Compound | Species Example | Role/Activity Note | Reference |
|---|---|---|---|
| This compound | Setora nitens (Nettle caterpillar) | Active pheromone component in a 1:1 blend with (Z)-9,11-dodecadienal. | researchgate.netuliege.be |
| (E)-9-Dodecenal | Setora assigna | Pheromone component, attractive in a blend. Demonstrates the importance of E/Z configuration for species specificity. | uliege.be |
| (Z)-7-Dodecenal | Coniesta ignefusalis (Millet stem borer) | Essential minor component in a three-part pheromone blend for male attraction. | scispace.com |
| (E)-2-Dodecenal | Eryngium foetidum (Culantro plant) | Identified as a major volatile compound ("eryngial") with antibacterial and anthelmintic properties. | ebi.ac.uknih.gov |
| (Z)-4-Dodecenal | General | A long-chain unsaturated aldehyde studied for its flavor, fragrance, and signaling properties. | industrialchemicals.gov.au |
The precise ratio of geometric isomers (E/Z or cis/trans) in a pheromone blend is often crucial for achieving an optimal biological response and ensuring reproductive isolation between closely related species. While some systems tolerate minor amounts of an "incorrect" isomer, others exhibit strong antagonism.
For example, in studies of the moth genus Adoxophyes, males of different species are attracted to highly specific ratios of (Z)-9- and (Z)-11-tetradecenyl acetates. nih.gov The addition of the corresponding (E)-isomer to the blend for one species proved to be a strong antagonist, significantly reducing male attraction. nih.gov This illustrates that the presence and ratio of a geometric isomer can act as a behavioral filter. In the case of the millet stem borer, the addition of up to 10% of the E isomers corresponding to the active Z components had no significant effect on trap catches, indicating some level of tolerance in that species' receptor system. scispace.com
Influence of Alkyl Chain Length and Functional Group Modifications
The biological activity of this compound is also constrained by its alkyl chain length and terminal functional group. General SAR studies on lepidopteran pheromones show that altering the carbon chain by even one or two methylene (B1212753) groups typically results in a 10- to 100-fold decrease in EAG activity. researchgate.net This suggests that the molecule's length is a key parameter for fitting into the specific binding pocket of a pheromone receptor.
Modification of the aldehyde functional group to an alcohol or an acetate (B1210297) ester also has a profound impact. In many noctuid moths that use C12 and C14 acetates as primary pheromones, the corresponding aldehydes and alcohols are significantly less active. researchgate.net For example, for species most sensitive to a cis-9 C12 acetate, the corresponding aldehyde and alcohol are often 30 to 100 times less effective at eliciting the same EAG response. researchgate.net However, these modified compounds can play important roles as synergistic or antagonistic components in a natural pheromone blend. The pheromone of Coniesta ignefusalis, for example, requires (Z)-7-dodecenal (an aldehyde) but also contains (Z)-7-dodecen-l-ol (an alcohol) as an essential component for attraction. scispace.com
Table 2: Effect of Functional Group and Chain Length Modification
| Modification | General Effect on Pheromonal Activity | Reference |
|---|---|---|
| Shortening/Elongating Alkyl Chain (by 1-2 carbons) | Significant reduction in EAG response (typically 10-100 fold). | researchgate.net |
| Conversion of Aldehyde to Alcohol | Activity is generally reduced but can act as a synergist or essential co-component in some species. | researchgate.netscispace.com |
| Conversion of Aldehyde to Acetate | Activity is often reduced, but the acetate may function as an antagonist or a component in another species' pheromone. | researchgate.netscispace.com |
Synergistic and Antagonistic Effects of Co-Pheromone Components
This compound rarely acts in isolation. Its effectiveness is often modulated by the presence of other compounds in a pheromone blend, which can lead to synergistic (enhancing) or antagonistic (inhibiting) effects.
Synergism: A classic example is the pheromone of the nettle caterpillar, Setora nitens. Neither this compound nor (Z)-9,11-dodecadienal is attractive to males when presented alone. However, a 1:1 mixture of the two compounds is highly attractive, demonstrating a powerful synergistic effect where both components are essential for the signal. researchgate.netuliege.be
Antagonism: Conversely, the addition of certain compounds to an active blend can inhibit the response. In the pheromone system of Coniesta ignefusalis, the three-component blend of (Z)-7-dodecen-l-ol, (Z)-5-decen-l-ol, and (Z)-7-dodecenal is highly attractive. scispace.com However, the addition of two other naturally occurring compounds, (Z)-7-dodecenyl acetate or (Z)-9-tetradecen-l-ol, to this blend significantly reduces trap catches, marking them as behavioral antagonists. scispace.com Similarly, in some Helicoverpa species, trace amounts of compounds like (Z)-9-tetradecenal can enhance attraction, but the same compound at higher concentrations can become antagonistic. researchgate.net These antagonists are believed to play a role in maintaining reproductive isolation between species. nih.gov
Advanced Analytical and Detection Methodologies in Research
Extraction and Sample Preparation Techniques for Biological Matrices (e.g., SPME)
The initial and critical step in analyzing (Z)-9-dodecenal from biological sources, such as insect pheromone glands, is its efficient extraction from the matrix. Given the volatile nature and typically low concentrations of pheromones, specialized and sensitive extraction methods are required.
Solid-Phase Microextraction (SPME) is a widely adopted technique for the extraction of volatile and semi-volatile organic compounds, including this compound, from various matrices. nih.gov This solvent-free method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace of a sample or directly to the sample itself. nih.govmdpi.com The volatile analytes, like this compound, adsorb onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net SPME is favored for its simplicity, high sensitivity, and minimization of sample handling. mdpi.com For instance, SPME has been successfully used to collect volatile pheromones from calling female insects for subsequent analysis. nih.gov
Other traditional methods like solvent extraction can also be employed, but they may be more time-consuming and require larger amounts of sample and solvents. nih.gov The choice of extraction technique often depends on the specific biological matrix, the concentration of the target analyte, and the subsequent analytical method. slideshare.net
Chromatographic Separation and Identification
Following extraction, chromatographic techniques are essential for separating this compound from other compounds in the extract and for its definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. researchgate.netgsconlinepress.comphcogj.com In this method, the extracted volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column in the gas chromatograph. gsconlinepress.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. gsconlinepress.com
The mass spectrum of this compound serves as a chemical fingerprint, allowing for its positive identification by comparing it to the spectra of known standards or reference libraries like the National Institute of Science and Technology (NIST) library. gsconlinepress.comfrontiersin.org The retention time, the time it takes for the compound to travel through the GC column, provides an additional layer of identification. gsconlinepress.com GC-MS can be used for both qualitative analysis (confirming the presence of the compound) and quantitative analysis (determining its concentration), often by using an internal standard for calibration.
| Parameter | Description |
| Stationary Phase | Typically a non-polar or medium-polarity column (e.g., DB-5, DB-23) is used for separation. researchgate.net |
| Ionization | Electron ionization (EI) at 70 eV is common. gsconlinepress.com |
| Identification | Based on matching the retention time and mass spectrum with an authentic standard. researchgate.net |
| Quantification | Achieved by creating a calibration curve with known concentrations of a this compound standard. |
Coupled Gas Chromatography-Electroantennography (GC-EAD) for Bioactive Compound Detection
While GC-MS can identify the chemical components of an extract, it cannot determine which of those compounds are biologically active. For pheromones like this compound, coupled gas chromatography-electroantennography (GC-EAD) is a powerful technique used to identify the specific compounds that elicit a response from an insect's antenna. researchgate.netnih.govscience.gov
In a GC-EAD system, the effluent from the gas chromatography column is split into two streams. One stream goes to a standard GC detector (like a Flame Ionization Detector or FID), while the other is directed over an excised insect antenna. science.gov Electrodes attached to the antenna measure any electrical potential changes (depolarizations) that occur when a biologically active compound passes over it. science.gov By comparing the timing of the antennal responses with the peaks on the chromatogram, researchers can pinpoint exactly which compounds in the extract are detected by the insect. researchgate.net This technique was instrumental in identifying this compound as a key pheromone component in various insect species. researchgate.net
Spectroscopic Characterization (e.g., 1H-NMR, IR for synthetic verification)
For the unambiguous structural confirmation of synthesized this compound, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei. libretexts.org The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H-NMR spectrum can be used to determine the number and connectivity of protons in the molecule, confirming the presence of the aldehyde group, the double bond, and the specific arrangement of atoms in this compound. libretexts.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. bnmv.ac.in The this compound molecule will exhibit characteristic absorption bands in the IR spectrum corresponding to the stretching vibrations of the C=O bond in the aldehyde (typically around 1700-1730 cm⁻¹) and the C=C double bond. libretexts.org
These spectroscopic techniques are crucial for verifying the identity and purity of synthetically produced this compound, ensuring that it matches the naturally occurring compound before its use in further studies or applications.
| Spectroscopic Technique | Information Provided |
| ¹H-NMR | Confirms the connectivity of protons, the presence of the aldehyde proton (downfield shift), and the stereochemistry of the double bond. libretexts.orglibretexts.org |
| IR | Verifies the presence of key functional groups, such as the carbonyl (C=O) of the aldehyde and the carbon-carbon double bond (C=C). bnmv.ac.in |
Bioassay Techniques for Pheromone Activity Evaluation
Once this compound has been identified and synthesized, bioassays are essential to confirm and quantify its behavioral effects on the target organism. researchgate.netpsu.edu These assays are designed to measure a specific behavioral response to the chemical stimulus.
Common bioassays for evaluating pheromone activity include:
Wind tunnel assays: These allow researchers to observe the upwind flight behavior of insects in a controlled environment in response to a plume of the synthetic pheromone. researchgate.net This can include behaviors like taking flight, oriented flight towards the source, and landing.
Field trapping experiments: In these assays, traps baited with synthetic this compound, often in combination with other compounds, are placed in the natural habitat of the target species. The number of insects caught in these traps is compared to control traps to determine the attractiveness of the synthetic pheromone. researchgate.netresearchgate.net
Trail-following assays: For insects that use trail pheromones, a trail of the synthetic compound is created, and the ability of the insect to follow it is observed and quantified. researchgate.net
The results of these bioassays are crucial for understanding the role of this compound in chemical communication and for developing practical applications such as pest monitoring and control. researchgate.netresearchgate.net For example, field trapping experiments have demonstrated that synthetic this compound, often in a specific ratio with other compounds, can be effective at attracting male moths. researchgate.netresearchgate.net
Environmental Dynamics and Degradation
Enzymatic and Microbial Degradation Pathways in Natural Environments
The biological degradation of (Z)-9-dodecenal is primarily accomplished through the action of enzymes produced by a wide range of microorganisms in soil and water, as well as specific enzymes found in insects. sci-hub.se Generally, compounds like long-chain alkenoic acids and aldehydes are rapidly degraded biologically. rsc.org The process typically involves the conversion of the aldehyde to a more metabolically accessible form, followed by complete breakdown.
In insects, particularly moths, the degradation of aldehyde pheromones is a well-studied process essential for maintaining the sensitivity of their olfactory system to new signals. rsc.org This catabolism often occurs in the antennae. rsc.orgnih.gov Transcriptomic studies of moth antennae have identified several classes of enzymes responsible for pheromone degradation. nih.gov For an aldehyde like this compound, the primary enzymatic pathways would likely involve oxidation to a carboxylic acid, followed by beta-oxidation.
Key enzyme classes involved in the degradation of similar aldehyde pheromones include:
Aldehyde Oxidases (AOX): These enzymes catalyze the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH). In the case of this compound, this would yield (Z)-9-dodecenoic acid. Studies have identified multiple AOX genes specifically or predominantly expressed in moth antennae. nih.gov
Alcohol Dehydrogenases (ADH): While their primary role is the interconversion of alcohols and aldehydes/ketones, some ADHs can be involved in the initial steps of aldehyde degradation or the processing of related pheromone components. nih.gov
Carboxylesterases (CXE): Though mainly associated with acetate-based pheromones, the broader family of hydrolases can participate in the breakdown of various organic molecules in the environment. sci-hub.senih.gov
Once converted to (Z)-9-dodecenoic acid, the molecule can enter the β-oxidation pathway. This metabolic process systematically shortens the fatty acid chain, producing acetyl-CoA, which can then be mineralized to carbon dioxide and water through the citric acid cycle. rsc.org The presence of tritiated water in studies on the metabolism of related pheromones on moth antennae suggests that the β-oxidation pathway is indeed an operative mechanism for breaking down the fatty acid chain. rsc.org
In the broader environment, soil and water microorganisms utilize similar enzymatic machinery. Microbes secrete extracellular enzymes that break down complex organic molecules into smaller units that can be absorbed and used as a source of carbon and energy. nih.govnih.gov The degradation of aldehydes in the environment is an important fate process, with microorganisms like Pseudomonas aeruginosa and Achromobacter sp. known to degrade various organic compounds. nih.gov
| Enzyme Class | Potential Action on this compound | Resulting Product |
| Aldehyde Oxidase (AOX) | Oxidation of the aldehyde group | (Z)-9-Dodecenoic acid |
| Alcohol Dehydrogenase (ADH) | Potential interconversion with the corresponding alcohol | (Z)-9-Dodecen-1-ol |
| β-Oxidation Pathway Enzymes | Sequential breakdown of the fatty acid chain | Acetyl-CoA, CO₂, H₂O |
Environmental Persistence and Factors Influencing Half-Life
The persistence of this compound in the environment is relatively short due to the combination of rapid biological and abiotic degradation pathways. rsc.org Its half-life is influenced by a variety of environmental factors, including temperature, sunlight exposure, moisture, and microbial activity.
Unprotected pheromones similar in structure to this compound can have a field life of less than two hours. usda.gov The environmental fate of a structurally related compound, decanal (B1670006) (a saturated C10 aldehyde), provides some insight. The estimated atmospheric half-life for decanal, based on its reaction with hydroxyl radicals, is approximately one day. nih.gov Given the presence of a reactive double bond, the atmospheric half-life of this compound would be expected to be in a similar or shorter range.
Factors influencing the environmental half-life include:
Sunlight: Direct exposure to sunlight significantly accelerates degradation through photolytic and oxidative processes. rsc.orgusda.gov Pheromones placed in shaded areas or within a dense crop canopy will persist longer than those on exposed surfaces.
Temperature: Higher temperatures increase the volatility of the compound, leading to faster dispersal into the atmosphere where it can be degraded. It can also accelerate the rates of chemical oxidation reactions. rsc.org
Formulation: In practical applications for pest management, pheromones are released from controlled-release dispensers or microencapsulated formulations. rsc.org These formulations are designed to protect the active ingredient from rapid degradation and can extend its effective life from hours to weeks or months. usda.gov
Substrate: The surface onto which the compound is released affects its persistence. Its low water solubility and moderate partition coefficient (log Pow) suggest that it will adsorb to organic matter in soil and sediment, which may protect it from volatilization and photolysis but expose it more directly to microbial degradation. industrialchemicals.gov.au
The following table summarizes the estimated environmental fate and persistence based on data from analogous compounds.
| Environmental Compartment | Dominant Degradation Process | Estimated Half-Life/Persistence | Influencing Factors |
| Atmosphere (Vapor) | Reaction with •OH radicals, Ozonolysis | Short (e.g., ~1 day for decanal) nih.gov | Sunlight intensity, concentration of oxidants |
| Soil | Microbial Degradation | Potentially rapid (e.g., 22% BOD in 5 days for decanal) nih.gov | Microbial population, temperature, moisture, soil organic matter |
| Water | Biodegradation, Volatilization | Low persistence in the water column | Water temperature, microbial activity, adsorption to sediment |
| Plant/Foliage Surfaces | Photolysis, Oxidation | Very short (e.g., <2 hours for unprotected pheromones) usda.gov | Sunlight exposure, temperature, formulation |
Research Applications in Ecological Management Strategies
Development of Pheromone-Based Monitoring Systems for Pest Population Assessment
Pheromone-based monitoring systems are a cornerstone of modern IPM, providing crucial data on pest presence, distribution, and population density. mdpi.comoup.com These systems utilize traps baited with synthetic pheromones to attract and capture target insects. oup.com The species-specificity of pheromones like (Z)-9-dodecenal makes these monitoring tools highly sensitive and accurate. mdpi.com
Research has demonstrated the effectiveness of this compound in monitoring various pest species. For instance, in studies concerning the nettle caterpillar, Setora nitens, a pest of Arecaceae (palm family), this compound was identified as a key component of its sex pheromone. researchgate.net Field-trapping experiments in Malaysia revealed that a 1:1 ratio of synthetic this compound and (Z)-9,11-dodecadienal effectively attracted male S. nitens moths. researchgate.net This allows for the development of targeted monitoring systems to assess population levels and inform treatment decisions in oil palm plantations. uliege.be
The data gathered from these monitoring systems, such as the number of male moths captured, can be correlated with pest population density and subsequent crop damage. oup.com This information is vital for establishing action thresholds, which are critical for deciding when to implement control measures. mdpi.com
Table 1: Application of this compound in Pest Monitoring
| Pest Species | Monitored Crop | Pheromone Blend Component(s) | Reference |
|---|---|---|---|
| Setora nitens (Nettle Caterpillar) | Oil Palm | This compound and (Z)-9,11-dodecadienal | researchgate.net |
Mating Disruption Strategies for Insect Pest Control
Mating disruption is a proactive pest control technique that involves permeating the atmosphere with synthetic sex pheromones to prevent male insects from locating females, thereby disrupting the reproductive cycle. cabidigitallibrary.org This method is highly specific to the target pest and is considered an environmentally friendly alternative to broad-spectrum insecticides. cabidigitallibrary.org
The efficacy of this compound in mating disruption stems from its ability to interfere with the chemical communication between male and female insects. By releasing a high concentration of the synthetic pheromone, the natural pheromone plumes released by females are masked, making it difficult for males to follow the scent trail and locate a mate. cabidigitallibrary.org
While specific studies focusing solely on the mating disruption efficacy of this compound are not extensively detailed in the provided search results, the principle is well-established for many lepidopteran pests. core.ac.uk For instance, research on other moth species has shown significant reductions in trap captures and subsequent larval populations in areas treated with synthetic pheromones. researchgate.net The success of this compound in attracting males for monitoring purposes strongly suggests its potential for use in mating disruption programs for species like Setora nitens and Setothosea asigna. researchgate.netuliege.be
The successful implementation of mating disruption relies on the controlled and sustained release of the pheromone throughout the target pest's flight period. Various formulation and dispenser technologies have been developed to achieve this.
Polymer Matrices: Pheromones can be encapsulated within a polymer matrix, which allows for their gradual release over time. google.com These can be formulated as sprayable microencapsulated compositions with a polyurea shell, offering a controlled release mechanism. justia.com Materials like polyvinyl chloride have also been used to create dispensers for synthetic pheromones. researchgate.net
Semi-solid Emulsions: Recent innovations include the development of semi-solid emulsion formulations. google.com These can be oil-in-water emulsions that are water-dispersible and can be applied as pastes or gels. googleapis.com These formulations often contain waxes and other biologically inert materials to control the release of the semiochemicals. googleapis.com They are designed to be long-lasting, rainfast, and stable under various environmental conditions. google.comgoogleapis.com
Table 2: Dispenser Technologies for Controlled Pheromone Release
| Technology | Description | Advantages |
|---|---|---|
| Polymer Matrices | Pheromone is encapsulated within a polymer material. | Controlled, gradual release; can be formulated for spraying. justia.com |
| Semi-solid Emulsions | Pheromone is part of an oil-in-water emulsion, often in a paste or gel form. | Long-lasting, water-dispersible, rainfast, stable. google.comgoogleapis.com |
Mating disruption using this compound is most effective when integrated into a broader IPM program. cabidigitallibrary.orgusu.edu IPM is a holistic approach that combines multiple pest control strategies, including biological, cultural, and mechanical methods, to manage pest populations in a sustainable way. usu.educa.gov
The use of pheromone-based techniques like monitoring and mating disruption aligns perfectly with the principles of IPM. mdpi.com They are highly selective, reducing the impact on non-target organisms and beneficial insects. mdpi.com By providing accurate population data, monitoring helps in making informed decisions about the need for other control interventions, potentially reducing the reliance on conventional pesticides. sprint-h2020.eu
An IPM program incorporating this compound might involve:
Monitoring: Using pheromone traps to determine the presence and population levels of the target pest. oup.com
Action Thresholds: Establishing the pest density at which control measures are economically justified. ca.gov
Mating Disruption: Applying this compound dispensers to disrupt reproduction if pest populations approach the threshold.
Other Control Methods: If necessary, employing other compatible control tactics, such as biological control agents or selective insecticides, in a way that minimizes disruption to the ecosystem. usu.edu
Behavioral Ecology Studies Utilizing Synthetic Pheromones
Synthetic pheromones like this compound are invaluable tools for studying the behavioral ecology of insects. researchgate.netuliege.be By using synthetic compounds, researchers can manipulate and control the chemical signals presented to insects, allowing for detailed investigations into their responses and behaviors.
Field experiments using synthetic this compound have been crucial in understanding the reproductive isolation mechanisms between closely related species. For example, research on Setora nitens and the congeneric Setothosea asigna has explored whether differences in their pheromone components are sufficient to prevent interbreeding. researchgate.net Both species utilize this compound, but in combination with other compounds, highlighting the subtleties of chemical communication in maintaining species boundaries. researchgate.netuliege.be
These studies provide fundamental insights into insect communication, mate selection, and speciation, which can, in turn, inform the development of more effective and targeted pest management strategies. uliege.be
Future Research Directions
Integration of -Omics Technologies (Genomics, Transcriptomics, Proteomics) to Elucidate Biosynthesis and Reception Mechanisms
A comprehensive understanding of how (Z)-9-Dodecenal is produced and perceived at a molecular level is critical. The application of high-throughput -omics technologies offers a powerful approach to uncover the intricate genetic and biochemical machinery involved.
Genomics: Genome-wide analyses can identify the genes responsible for the biosynthesis of fatty acid precursors and the specific enzymes, such as desaturases and fatty acyl-CoA reductases, that catalyze the formation of this compound. nih.gov Comparative genomics, contrasting pheromone-producing species with those that are not, can pinpoint the evolutionary origins and diversification of these biosynthetic pathways. nih.gov
Transcriptomics: By analyzing the gene expression profiles in the pheromone glands of insects like Chilo suppressalis, researchers can identify genes that are upregulated during pheromone production. nih.gov This approach has been instrumental in discovering putative genes for desaturases, fatty acid synthases, and acyl-CoA binding proteins potentially involved in the creation of aldehyde pheromones. nih.gov Transcriptomic studies of antennal tissues are equally crucial for identifying the specific pheromone receptors (PRs), odorant-binding proteins (OBPs), and chemosensory proteins (CSPs) responsible for detecting this compound. nih.govresearchgate.net
Proteomics: This technology focuses on the large-scale study of proteins. In the context of this compound, proteomics can be used to identify and quantify the proteins present in pheromone glands and antennal sensilla. This includes the direct identification of biosynthetic enzymes and pheromone-binding proteins (PBPs). plos.orgnih.gov Functional characterization of these proteins, such as studying the binding affinity of PBPs to this compound, is essential for understanding the initial steps of olfactory signal transduction. mdpi.comnih.gov
Table 1: Application of -Omics Technologies to this compound Research
| -Omics Technology | Primary Research Target | Key Questions to Address | Relevant Findings from Related Research |
|---|---|---|---|
| Genomics | Genes for biosynthetic enzymes (desaturases, reductases) | What is the genetic toolkit for this compound synthesis? How did it evolve? | Genomic comparisons have revealed clustered genes for glycopeptidolipid biosynthesis in mycobacteria. nih.gov |
| Transcriptomics | Differentially expressed genes in pheromone glands and antennae | Which genes are activated during pheromone production and reception? | Transcriptome analysis of moth ovipositor-pheromone glands identified numerous chemoreception and biosynthesis genes. nih.gov |
| Proteomics | Pheromone-Binding Proteins (PBPs), Pheromone Receptors (PRs), Odorant Degrading Enzymes (ODEs) | Which proteins directly interact with this compound? What are their functional roles? | Studies have identified PBPs that perform dual roles in recognizing both female and male pheromones. mdpi.com |
Development of Sustainable and Economically Viable Synthesis Routes
The practical application of this compound in pest management hinges on its availability through cost-effective and environmentally friendly production methods. Future research will likely focus on moving beyond traditional chemical synthesis towards biotechnological approaches.
Metabolic engineering of microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae presents a promising alternative. lbl.gov By introducing heterologous genes from insects or other organisms, these microbial "cell factories" can be engineered to produce this compound from simple feedstocks like glucose. google.comsciepublish.com This involves several key research areas:
Pathway Engineering: Identifying and assembling the optimal set of enzymes (e.g., desaturases, fatty acyl-CoA reductases) to create an efficient biosynthetic pathway in the host organism. frontiersin.org
Host Optimization: Modifying the host's native metabolism to increase the pool of precursors (fatty acids) and divert carbon flux towards the desired product. sciepublish.com
Protein Engineering: Improving the activity and specificity of key enzymes within the pathway to maximize yield and purity. nih.gov
The development of such bio-based production systems could significantly lower manufacturing costs and reduce the reliance on petrochemicals and harsh reagents associated with some chemical synthesis routes, making pheromone-based pest control more accessible. google.com
Refined Understanding of Pheromone Blend Interactions and Optimal Ratios
This compound rarely acts in isolation; its effectiveness as a pheromone is often dependent on its presence within a specific blend of multiple components. The precise ratio of these components is frequently critical for eliciting a maximal behavioral response while ensuring species-specific communication.
For instance, field-trapping experiments with the nettle caterpillar, Setora nitens, revealed that a 1:1 ratio of this compound and (Z)-9,11-dodecadienal was necessary to attract males; neither compound was effective on its own. researchgate.netresearchgate.net Research has also shown that minor components can have dramatic effects, sometimes acting as synergists that enhance attraction or as inhibitors that reduce it. nih.govresearchgate.net
Future research should focus on:
Identifying Complete Blends: Exhaustive analysis of pheromone gland extracts from a wider range of species to identify all behaviorally active components, including trace elements.
Field Optimization Trials: Systematic field studies to determine the optimal ratios of this compound with its synergists for different target pests under various environmental conditions. nih.gov
Investigating Inhibition: Understanding how non-optimal ratios or the presence of certain compounds can inhibit attraction is crucial for developing highly specific lures and avoiding cross-attraction of non-target species. researchgate.net For example, in some lepidopteran pheromones, essential minor components can become inhibitory at concentrations around 10%. nih.gov
Table 2: Pheromone Blend Interactions Involving Dodecenal Compounds
| Species | Key Components | Observed Ratio/Interaction | Reference |
|---|---|---|---|
| Setora nitens | This compound, (Z)-9,11-dodecadienal | 1:1 ratio required for male attraction. | researchgate.netresearchgate.net |
| Setothosea asigna | (E)-9-Dodecenal, (E)-9,11-dodecadienal | 1:1 ratio effective for male attraction. | uliege.be |
| Euxoa ochrogaster | Z-5-decenyl acetate (B1210297), Z-5-, Z-7-, and Z-9-dodecenyl acetates | Ratios of 1:200:2:1 were found to be excellent attractants. Minor components became inhibitory at higher concentrations. | nih.gov |
| Eucosma gloriola | (Z)-9-dodecenyl acetate, (E)-9-dodecenyl acetate | Optimal attraction with ratios between 9:1 and 8:2. | usda.gov |
Exploration of Novel Biological Roles Beyond Established Pheromonal Functions
While this compound is primarily known as a lepidopteran sex pheromone, aldehydes with similar structures have been identified in vastly different biological contexts, suggesting that its functional repertoire may be broader than currently appreciated. Future research should explore these potential non-pheromonal roles.
Interspecific Signaling: Research has found that (Z)-5-dodecenal, a structural relative, is produced by the marine bacterium Dinoroseobacter shibae and functions as a quorum sensing inhibitor. frontiersin.org This raises the question of whether this compound could play a role in mediating interactions between insects and microorganisms.
Plant-Derived Roles: The isomer (E)-9-dodecenal has been identified as a major component of the essential oil from the plant Perovskia abrotanoides, which exhibits antimicrobial properties. researchgate.net This suggests that dodecenal isomers may serve as defensive compounds in other kingdoms of life.
Physiological Activity: Other long-chain aldehydes have been shown to have distinct physiological effects. For example, (E)-2-dodecenal, found in cilantro, is a potent activator of specific potassium channels in vertebrates, an action that contributes to its anticonvulsant activity. escholarship.org Investigating whether this compound has similar or other unforeseen physiological or pharmacological activities is a novel area for exploration.
Ecological Impacts of Pheromone Application in Broader Ecosystems
The large-scale use of synthetic pheromones like this compound for pest management is considered an environmentally soft approach. However, a thorough understanding of its potential impacts on the wider ecosystem is necessary for responsible and sustainable implementation.
Future research in this area should address several key aspects:
Non-Target Effects: While pheromones are highly specific, it is important to assess any potential effects on non-target organisms, particularly closely related species that may use similar compounds for communication. nih.gov This includes beneficial insects such as predators, parasitoids, and pollinators. epa.gov
Food Web Disruptions: The widespread disruption of a pest's mating cycle could have cascading effects on its natural predators and parasitoids, which rely on that pest as a food source. orst.edu Long-term studies are needed to evaluate potential shifts in community dynamics.
Environmental Fate: Research is needed to understand the persistence, degradation, and transport of this compound in various environmental matrices, such as soil and water. While these molecules are generally volatile and biodegradable, their ultimate fate and potential for accumulation must be characterized. researchgate.net A comprehensive ecological risk assessment requires data on how the compound behaves outside of its direct application area. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
